1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane
Description
1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted at the 1-position with a cyclohexyl group. The cyclohexyl moiety itself bears a prop-2-en-1-yl (allyl) substituent at its 2-position. This structure combines conformational flexibility from the cyclohexane and azepane rings with reactivity from the allyl group.
Properties
CAS No. |
64170-68-9 |
|---|---|
Molecular Formula |
C15H27N |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
1-(2-prop-2-enylcyclohexyl)azepane |
InChI |
InChI=1S/C15H27N/c1-2-9-14-10-5-6-11-15(14)16-12-7-3-4-8-13-16/h2,14-15H,1,3-13H2 |
InChI Key |
QJQRIEJOEZMQOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCC1N2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the prop-2-en-1-yl group: This step involves the alkylation of the cyclohexyl ring with prop-2-en-1-yl halides under basic conditions.
Formation of the azepane ring: The azepane ring can be formed through the cyclization of appropriate amine precursors, often involving intramolecular nucleophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural, functional, and molecular distinctions between 1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane and related compounds from the literature.
Table 1: Comparative Data for 1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane and Analogs
Structural and Functional Comparisons
Azepane vs. Thiourea Derivatives
- The allyl group introduces sites for further functionalization (e.g., polymerization or Michael additions) .
- Thiourea Analogs () : The thiourea group (–N–C(S)–N–) enables hydrogen bonding and electrophilic reactivity, while the perfluorophenyl group enhances lipid solubility and metabolic stability. These features are absent in the target compound, highlighting divergent applications (e.g., catalysis vs. drug design) .
Cyclohexyl Substituents
- The target’s cyclohexyl group is saturated, contrasting with the cyclohexene ring in 2-propanone, 1-(1-cyclohexen-1-yl) . The latter’s conjugated ketone-cyclohexene system increases polarity and reactivity, whereas the target’s allyl-substituted cyclohexyl group offers steric bulk and hydrophobicity.
Molecular Weight and Complexity
- The target compound (~221 g/mol) is significantly smaller than the thiourea derivative (367 g/mol) and the radiopharmaceutical lutetium Lu 177 vipivotide tetraxetan (1216 g/mol) . This positions the target as a mid-sized molecule suitable for lead optimization in drug discovery.
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